molecular formula C14H23NO B13401910 2-(BenzylmethylaMino)-3-Methyl-pentan-1-ol

2-(BenzylmethylaMino)-3-Methyl-pentan-1-ol

Cat. No.: B13401910
M. Wt: 221.34 g/mol
InChI Key: JPXSDNBZAYWWCL-UHFFFAOYSA-N
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Description

(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol is a chiral compound with significant importance in organic chemistry. This compound features a benzyl group, a methylamino group, and a hydroxyl group attached to a pentane backbone. Its stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpentan-1-ol and benzylamine.

    Formation of Intermediate:

    Introduction of Methylamino Group: The protected intermediate is then subjected to reductive amination with formaldehyde and methylamine to introduce the methylamino group.

    Deprotection: Finally, the protecting group is removed to yield the desired (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways: It may modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol: The enantiomer of the compound with different stereochemistry.

    (2S,3S)-2-(benzyl(ethyl)amino)-3-methylpentan-1-ol: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

    Stereochemistry: The (2S,3S) configuration imparts unique properties and reactivity compared to its enantiomers.

    Functional Groups: The presence of benzyl, methylamino, and hydroxyl groups provides distinct chemical behavior and applications.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-3-methylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-12(2)14(11-16)15(3)10-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXSDNBZAYWWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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